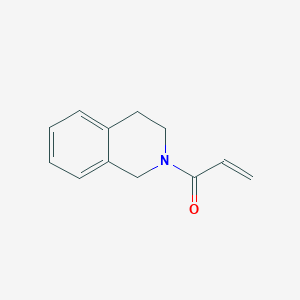

![molecular formula C11H6ClN3O B3059488 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-19-9](/img/structure/B3059488.png)

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Vue d'ensemble

Description

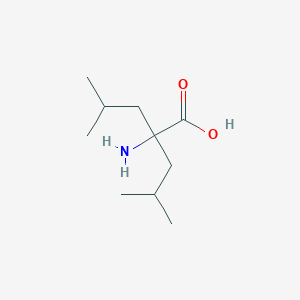

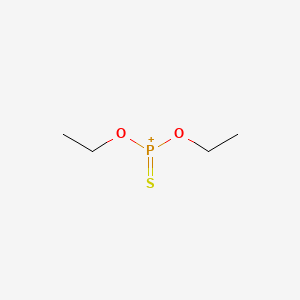

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a chemical compound with the linear formula C11H6O1N3Cl1 . It is a solid substance .

Molecular Structure Analysis

The molecular formula of 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is C11H6ClN3O . The average mass is 231.638 Da and the monoisotopic mass is 231.019943 Da .Physical And Chemical Properties Analysis

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a solid substance . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Synthesis of Derivatives for Biological Activities

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine serves as a basis for the synthesis of various derivatives. For instance, one study focused on synthesizing derivatives with anticonvulsant properties using a microwave-assisted protocol, demonstrating its utility in creating biologically active compounds (Divate & Dhongade-Desai, 2014).

2. Halogen-Metal Exchange Reactions

The compound is involved in halogen-metal exchange reactions, a process crucial in synthetic chemistry for creating diverse molecular structures. A study demonstrated this by converting the amino group on the triazolo[4,5-d]pyrimidine ring into halogen atoms, leading to the synthesis of various substituted compounds (Tanji, Kato & Higashino, 1991).

3. Inhibition of Biological Agents

Oxazolo[5,4-d]pyrimidines have shown potential in inhibiting biological agents like ricin. A study synthesized a series of 2-substituted oxazolo[5,4-d]pyrimidines, highlighting their significance in inhibiting harmful biological substances (Mandal et al., 2008).

4. Aryl Migration in Chemical Reactions

Research on 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine also includes studying aryl migration, a vital reaction in organic chemistry for the synthesis of complex molecules. A study demonstrated this by refluxing the compound with aromatic aldehydes, leading to the production of various aryl derivatives (Higashino et al., 1985).

5. Characterization and Synthesis of Isomers

The compound is utilized in the synthesis and characterization of isomers, which are crucial in the development of pharmaceuticals and other chemicals. For example, a study reported the synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, providing insights into their potential use in receptor studies (Biagi et al., 2003).

6. Novel Heterocyclic Compound Synthesis

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine plays a role in synthesizing novel heterocyclic compounds. A study involved its use in creating new derivatives of oxazolo[5,4-d]pyrimidine, expanding the scope of heterocyclic chemistry (Akbarzadeh et al., 2016).

7. Development of Antagonists Based on Scaffold Hopping

The compound's structure is employed in the development of antagonists for cannabinoid receptors, showcasing its importance in medicinal chemistry. A study created a series of oxazolo[5,4-d]pyrimidines as potential CB2 neutral antagonists using a scaffold hopping strategy (Tuo et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFDYVQGOQQPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300534 | |

| Record name | 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |

CAS RN |

33360-19-9 | |

| Record name | NSC137478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)